

Quantitative Data Summary for R-Tropic Acid Synthesis

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Compound Focus: (R)-tropic acid

CAS No.: 17126-67-9

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The following table summarizes the key quantitative findings from a recent study on the hydrolytic dynamic kinetic resolution (DKR) for the synthesis of chiral tropic acid [1].

Parameter	Description / Value
Starting Material	Racemic 3-phenyl-2-oxetanone (tropic acid β -lactone) [1]
Catalyst	Chiral quaternary ammonium phase-transfer catalyst (PTC) [1]
Base / OH ⁻ Donor	Strongly basic anion exchange resin [1]
Reaction Type	Hydrolytic Dynamic Kinetic Resolution (DKR) [1]
Reaction Conditions	Non-biphasic conditions [1]
Yield	Good yield (exact value not specified in search results) [1]
Enantioselectivity	81% ee (enantiomeric excess) [1]

Detailed Experimental Protocol

This protocol outlines the steps for the hydrolytic DKR of racemic 3-phenyl-2-oxetanone to produce chiral tropic acid with high enantioselectivity, based on the referenced 2024 research [1].

- **Reaction Setup**

- Charge the reaction vessel with racemic 3-phenyl-2-oxetanone.
- Add the specified **chiral quaternary ammonium phase-transfer catalyst**.
- Add a **strongly basic anion exchange resin** (e.g., one that provides hydroxide ions, such as Amberlyst A26 or similar) to the mixture. This resin acts as a solid-phase hydroxide donor [1].

- **Conducting the Reaction**

- Add the appropriate solvent under non-biphasic conditions. The specific solvent was not detailed in the available article, but common PTC solvents like toluene, dichloromethane, or ethyl acetate could be considered, with the choice potentially influenced by the use of a solid resin [1].
- Stir the reaction mixture vigorously at the recommended temperature (to be optimized, but often room temperature or elevated temperatures are used in PTC) for the required time to achieve high conversion.

- **Reaction Work-up**

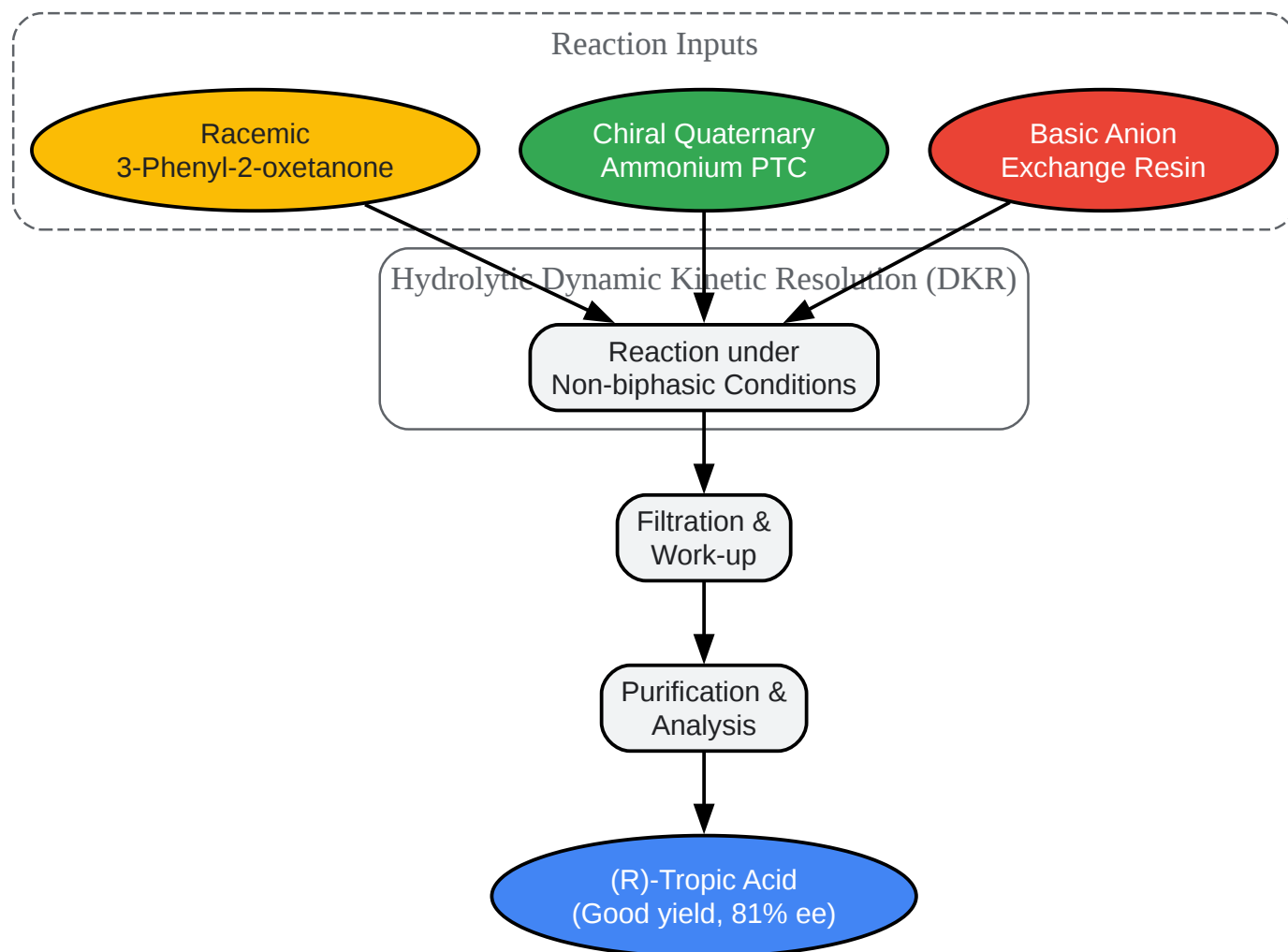
- Upon completion (monitored by TLC or other analytical methods), **filter the mixture** to remove the solid anion exchange resin and any catalyst residues.
- If a liquid-liquid extraction is needed, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over an anhydrous salt like magnesium sulfate or sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.

- **Purification and Analysis**

- Purify the crude tropic acid using an appropriate technique such as recrystallization or chromatography.
- Analyze the final product to determine yield and enantiomeric excess (81% ee, as reported) using analytical methods like chiral HPLC or NMR spectroscopy with a chiral shift reagent [1].

Workflow of R-Tropic Acid Synthesis via PTC

The diagram below illustrates the logical sequence and components of the synthesis protocol.



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Key Mechanisms and Considerations

- **Role of PTC:** The chiral quaternary ammonium salt facilitates the transport of the hydroxide ion from the solid resin surface into the organic phase where the substrate resides, enabling the hydrolysis reaction to proceed efficiently in a non-biphasic system [1] [2].
- **Dynamic Kinetic Resolution (DKR):** This process combines the *in situ* racemization of the starting β -lactone with an enantioselective hydrolysis. The chiral PTC ensures that hydrolysis favors one enantiomer, allowing for the conversion of a racemic starting material into a single enantiomeric product in high yield and ee [1].

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References

1. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone... [pubs.rsc.org]
2. - Phase catalyst - Wikipedia transfer [en.wikipedia.org]

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